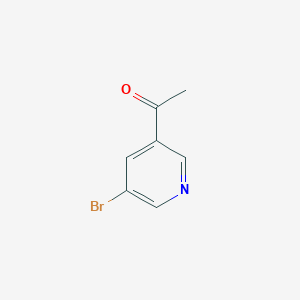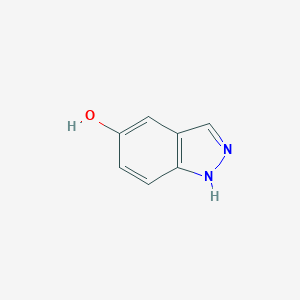
1H-Indazol-5-ol
Vue d'ensemble
Description
M3814, également connu sous le nom de péposertib, est un inhibiteur puissant et sélectif de la protéine kinase dépendante de l'ADN (DNA-PK). La DNA-PK est une enzyme essentielle impliquée dans la réparation des cassures double brin de l'ADN par le biais de la voie de jonction d'extrémité non homologue. M3814 s'est avéré prometteur pour améliorer l'efficacité de la radiothérapie et de la chimiothérapie en inhibant les mécanismes de réparation de l'ADN dans les cellules cancéreuses .
Applications De Recherche Scientifique
M3814 has a wide range of scientific research applications, including:
Chemistry: M3814 is used as a tool compound to study DNA repair mechanisms and the role of DNA-PK in cellular processes.
Biology: In biological research, M3814 is used to investigate the effects of DNA-PK inhibition on cell cycle regulation, apoptosis, and genomic stability.
Medicine: M3814 is being explored as a potential therapeutic agent in combination with radiotherapy and chemotherapy for the treatment of various cancers.
Mécanisme D'action
Target of Action
1H-Indazol-5-ol is a heterocyclic compound that has been found to interact with several targets. One of the primary targets of this compound is the Aryl Hydrocarbon Receptor (AHR) . AHR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor is thought to be a potential intervention target for psoriasis .
Mode of Action
It has been found to regulate the expression ofCYP1A1 by activating the AHR pathway . CYP1A1 is an important enzyme in the body that is involved in the metabolism of xenobiotics and drugs.
Biochemical Pathways
This compound, through its interaction with AHR, can influence several biochemical pathways. The activation of AHR leads to the transcriptional regulation of multiple genes, including those involved in xenobiotic metabolism . This can have downstream effects on various biological processes, including drug metabolism and the response to environmental pollutants.
Result of Action
The activation of AHR by this compound can lead to a variety of cellular and molecular effects. For instance, the regulation of CYP1A1 expression can influence the metabolism of various substances within the body . .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de M3814 implique une série de réactions chimiques conçues pour produire un composé ayant une forte affinité et une sélectivité élevées pour la DNA-PK. La voie de synthèse comprend généralement la formation d'intermédiaires clés par des réactions telles que la substitution nucléophile, la formation de liaison amide et la cyclisation. Des conditions de réaction spécifiques, telles que la température, le solvant et les catalyseurs, sont optimisées pour obtenir un rendement élevé et une pureté élevée .
Méthodes de production industrielle
La production industrielle de M3814 suit des voies de synthèse similaires, mais elle est mise à l'échelle pour répondre aux demandes commerciales. Cela implique l'utilisation de réacteurs à grande échelle, de procédés en flux continu et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
M3814 subit diverses réactions chimiques, notamment :
Oxydation : M3814 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans M3814, ce qui peut altérer son activité.
Substitution : Les réactions de substitution nucléophile et électrophile peuvent introduire différents substituants dans la molécule de M3814.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant M3814 comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles et électrophiles. Les conditions de réaction telles que la température, le pH et le choix du solvant sont soigneusement contrôlées pour obtenir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir des réactions de M3814 dépendent des conditions de réaction et des réactifs spécifiques utilisés. Ces produits peuvent inclure divers dérivés et analogues de M3814, chacun ayant des activités biologiques potentiellement différentes .
Applications de la recherche scientifique
M3814 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : M3814 est utilisé comme composé outil pour étudier les mécanismes de réparation de l'ADN et le rôle de la DNA-PK dans les processus cellulaires.
Biologie : En recherche biologique, M3814 est utilisé pour étudier les effets de l'inhibition de la DNA-PK sur la régulation du cycle cellulaire, l'apoptose et la stabilité génomique.
Médecine : M3814 est étudié comme agent thérapeutique potentiel en association avec la radiothérapie et la chimiothérapie pour le traitement de divers cancers.
Mécanisme d'action
M3814 exerce ses effets en inhibant l'activité catalytique de la DNA-PK, empêchant ainsi la réparation des cassures double brin de l'ADN. Cela conduit à l'accumulation de dommages à l'ADN dans les cellules cancéreuses, entraînant finalement la mort cellulaire. L'inhibition de l'autophosphorylation de la DNA-PK est une étape clé dans ce processus, car elle empêche l'activation des voies de réparation en aval . Les cibles moléculaires de M3814 comprennent le complexe DNA-PK, qui se compose de la sous-unité catalytique et des sous-unités régulatrices KU70 et KU80 .
Comparaison Avec Des Composés Similaires
Composés similaires
NU7441 : Un autre inhibiteur de la DNA-PK avec des mécanismes d'action similaires mais une structure chimique différente.
CC-115 : Un inhibiteur double de la DNA-PK et de la cible mammifère de la rapamycine (mTOR), offrant un éventail plus large d'effets biologiques.
VX-984 :
Unicité de M3814
M3814 se distingue par sa forte sélectivité et sa puissance pour la DNA-PK, ainsi que par sa biodisponibilité orale. Ces propriétés en font un candidat prometteur pour les thérapies combinées avec la radiothérapie et la chimiothérapie. De plus, M3814 a montré son efficacité dans les modèles précliniques de divers cancers, soulignant son potentiel comme agent thérapeutique polyvalent et efficace .
Propriétés
IUPAC Name |
1H-indazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h1-4,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDXWEPRYNHNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165967 | |
| Record name | 1H-Indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15579-15-4 | |
| Record name | 1H-Indazol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15579-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazol-5-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015579154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15579-15-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-Indazol-5-ol of interest in the context of monoamine oxidase inhibition?
A: The research paper investigates a series of indazole derivatives, including this compound, for their potential to inhibit monoamine oxidase (MAO) []. While the abstract doesn't provide specific data on this compound's activity, it highlights the exploration of indazole derivatives as novel MAO inhibitors. MAO enzymes play a crucial role in the breakdown of neurotransmitters like dopamine and serotonin. Inhibiting MAO can increase the levels of these neurotransmitters in the brain, making compounds like this compound potentially relevant for conditions like depression and Parkinson's disease. Further research is needed to understand the specific inhibitory activity, selectivity, and potential therapeutic applications of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

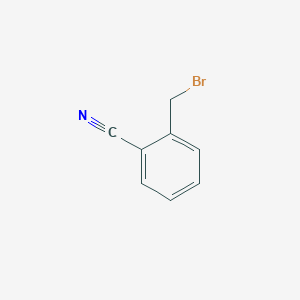
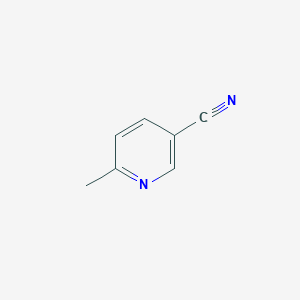
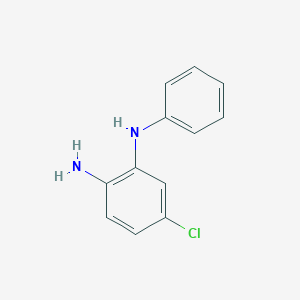
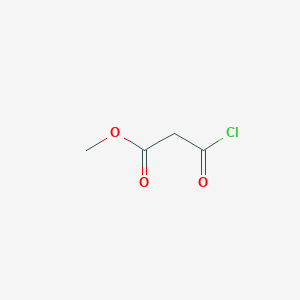
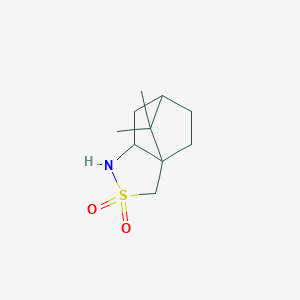
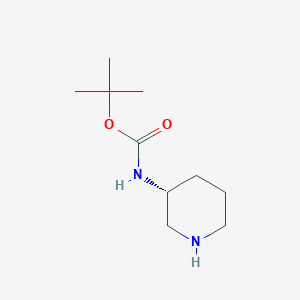
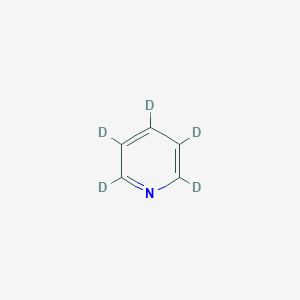
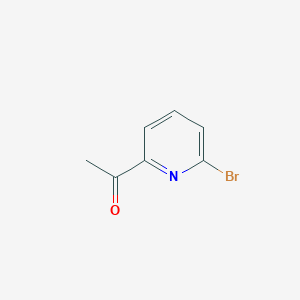
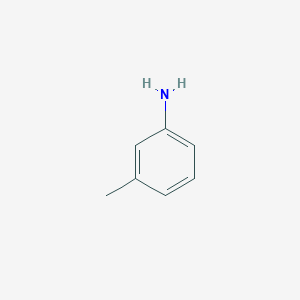
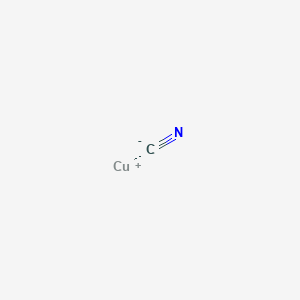
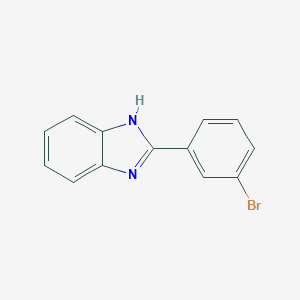
![2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B57746.png)
